N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide typically involves the reaction of 4-formylphenol with ethylamine and phenylacetyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using column chromatography to isolate the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-ethyl-2-(4-carboxyphenoxy)-N-phenylacetamide.
Reduction: N-ethyl-2-(4-hydroxyphenoxy)-N-phenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt cellular processes and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-ethyl-2-(4-hydroxyphenoxy)-N-phenylacetamide: Similar structure but with a hydroxyl group instead of an aldehyde group.
N-ethyl-2-(4-carboxyphenoxy)-N-phenylacetamide: Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide is unique due to its aldehyde functional group, which allows it to participate in specific chemical reactions and interact with biological targets in ways that its analogs cannot . This uniqueness makes it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
N-ethyl-2-(4-formylphenoxy)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-2-18(15-6-4-3-5-7-15)17(20)13-21-16-10-8-14(12-19)9-11-16/h3-12H,2,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGQYPAXUSJJIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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